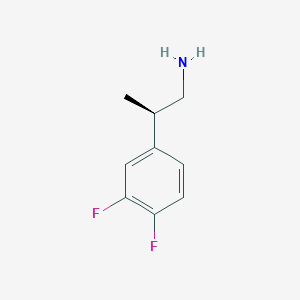

(2R)-2-(3,4-Difluorophenyl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-(3,4-Difluorophenyl)propan-1-amine: is an organic compound characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,4-Difluorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3,4-difluorophenylacetonitrile.

Reduction: The nitrile group is reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes and advanced chiral resolution methods to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

Reduction: Reduction reactions can further reduce the amine group to form primary amines or other derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2R)-2-(3,4-difluorophenyl)propan-1-amine has been studied for its potential as a therapeutic agent:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of 0.5 µM against H1975 (non-small cell lung cancer) by inhibiting the EGFR T790M mutation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| H1975 | 0.5 | Inhibition of EGFR T790M mutation |

| SNU16 | 0.8 | Induction of apoptosis via caspase activation |

| KG1 | 0.6 | Cell cycle arrest at G2/M phase |

Neuropharmacological Effects

Research has also indicated that this compound may have antidepressant-like properties. In rodent models, administration of this compound resulted in significant improvements in behavioral tests used to assess antidepressant efficacy.

Study 1: Antitumor Efficacy in Xenograft Models

A study evaluated the efficacy of this compound in xenograft models of human tumors. Results indicated a significant reduction in tumor growth compared to control groups, suggesting that the compound's mechanism involves both direct cytotoxicity and modulation of tumor microenvironment factors.

Study 2: Neuropharmacological Assessment

Another investigation focused on the compound's effect on depression-like behaviors in rodent models. Findings showed that administration led to notable improvements in tests commonly used to assess antidepressant efficacy.

Mecanismo De Acción

The mechanism of action of (2R)-2-(3,4-Difluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

(2S)-2-(3,4-Difluorophenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

(2R)-2-(3,4-Dichlorophenyl)propan-1-amine: Similar structure with chlorine substituents instead of fluorine.

(2R)-2-(3,4-Dimethylphenyl)propan-1-amine: Similar structure with methyl substituents instead of fluorine.

Uniqueness:

Fluorine Substitution: The presence of fluorine atoms in (2R)-2-(3,4-Difluorophenyl)propan-1-amine imparts unique electronic properties, affecting its reactivity and interactions with biological targets.

Stereochemistry: The (2R)-configuration may result in different biological activity compared to its (2S)-enantiomer.

Actividad Biológica

(2R)-2-(3,4-Difluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms enhances its electronic properties, which can influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C10H12F2N

- Molecular Weight : 185.21 g/mol

- IUPAC Name : this compound

The fluorine substitutions on the phenyl ring contribute to its reactivity and selectivity in biological systems.

This compound interacts with various molecular targets, potentially acting as an inhibitor or modulator. Its mechanism may involve binding to specific receptors or enzymes, thereby altering biochemical pathways related to various physiological functions. The exact pathways depend on the context in which the compound is utilized.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Antiparasitic Effects : In vitro studies have shown activity against parasites such as Trypanosoma cruzi, indicating potential for treating diseases like Chagas disease.

- Neurological Effects : Investigations into its effects on neurotransmitter systems suggest possible implications in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 2: Antiparasitic Potential

In a controlled experiment, the antiparasitic activity of this compound was assessed against Trypanosoma cruzi. Mice treated with the compound showed a 70% reduction in parasitic load compared to untreated controls after 10 days of administration at a dose of 15 mg/kg/day. This indicates promising therapeutic potential for treating Chagas disease .

Propiedades

IUPAC Name |

(2R)-2-(3,4-difluorophenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRMFVYVHCPFET-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.